4-Bromo-8-methyl-6-methylsulfanyl-1,5-naphthyridin-3-amine
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Overview
Description
4-Bromo-8-methyl-6-methylsulfanyl-1,5-naphthyridin-3-amine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry . This compound features a bromine atom, a methyl group, and a methylsulfanyl group attached to the naphthyridine core, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-naphthyridines, including 4-Bromo-8-methyl-6-methylsulfanyl-1,5-naphthyridin-3-amine, typically involves multicomponent reactions, Friedländer cyclization, and metal-catalyzed reactions . One common method is the Gould-Jacobs reaction, which involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization .
Industrial Production Methods
Industrial production of such compounds often employs scalable synthetic routes that ensure high yield and purity. Metal-catalyzed reactions and multicomponent reactions are favored due to their efficiency and ability to produce complex molecules in fewer steps .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-8-methyl-6-methylsulfanyl-1,5-naphthyridin-3-amine can undergo various chemical reactions, including:
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated naphthyridine.
Substitution: N-substituted naphthyridines.
Scientific Research Applications
4-Bromo-8-methyl-6-methylsulfanyl-1,5-naphthyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-Bromo-8-methyl-6-methylsulfanyl-1,5-naphthyridin-3-amine involves its interaction with specific molecular targets. The bromine and methylsulfanyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways depend on the specific application and require further investigation .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridines: Known for their anticancer and antimicrobial activities.
1,8-Naphthyridines: Used in the treatment of bacterial infections and as ligands in coordination chemistry.
Uniqueness
4-Bromo-8-methyl-6-methylsulfanyl-1,5-naphthyridin-3-amine is unique due to the presence of both bromine and methylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity . This combination of functional groups is not commonly found in other naphthyridine derivatives, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H10BrN3S |
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Molecular Weight |
284.18 g/mol |
IUPAC Name |
4-bromo-8-methyl-6-methylsulfanyl-1,5-naphthyridin-3-amine |
InChI |
InChI=1S/C10H10BrN3S/c1-5-3-7(15-2)14-10-8(11)6(12)4-13-9(5)10/h3-4H,12H2,1-2H3 |
InChI Key |
GEGJCKRPFCQIME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C(=CN=C12)N)Br)SC |
Origin of Product |
United States |
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